molecular formula C10H16O4 B14474274 Methyl 4,7-dioxononanoate CAS No. 66085-98-1

Methyl 4,7-dioxononanoate

Katalognummer: B14474274
CAS-Nummer: 66085-98-1
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: AUBSEKVYXPFQDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,7-dioxononanoate is an organic compound with the molecular formula C10H16O4 It is a methyl ester derivative of nonanoic acid, characterized by the presence of two oxo groups at the 4th and 7th positions of the nonanoate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4,7-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using suitable oxidizing agents. Another method includes the esterification of 4,7-dioxononanoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4,7-dioxononanoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or higher oxidized states.

    Reduction: Diols or alcohol derivatives.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl 4,7-dioxononanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of methyl 4,7-dioxononanoate involves its interaction with various molecular targets The oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes

Vergleich Mit ähnlichen Verbindungen

    Methyl 4-oxononanoate: A related compound with a single oxo group, used in similar applications but with different reactivity.

    Methyl 6,8-dioxononanoate: Another similar compound with oxo groups at different positions, offering distinct chemical properties.

Uniqueness: Methyl 4,7-dioxononanoate is unique due to the specific positioning of its oxo groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

66085-98-1

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

methyl 4,7-dioxononanoate

InChI

InChI=1S/C10H16O4/c1-3-8(11)4-5-9(12)6-7-10(13)14-2/h3-7H2,1-2H3

InChI-Schlüssel

AUBSEKVYXPFQDS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.